![molecular formula C16H16O4S B12544603 2-Methyl-2-(4-phenylphenyl)sulfonylpropanoic acid CAS No. 653588-46-6](/img/structure/B12544603.png)
2-Methyl-2-(4-phenylphenyl)sulfonylpropanoic acid
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Overview
Description
2-Methyl-2-(4-phenylphenyl)sulfonylpropanoic acid is an organic compound with a complex structure that includes a sulfonyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(4-phenylphenyl)sulfonylpropanoic acid typically involves multiple steps, including the formation of the sulfonyl group and its subsequent attachment to the propanoic acid backbone. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and solvent, are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(4-phenylphenyl)sulfonylpropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under specific conditions.
Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group may yield sulfonic acids, while reduction can lead to the formation of sulfides or thiols.
Scientific Research Applications
2-Methyl-2-(4-phenylphenyl)sulfonylpropanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(4-phenylphenyl)sulfonylpropanoic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase (COX) enzymes, similar to other nonsteroidal anti-inflammatory drugs (NSAIDs) . The compound’s structure allows it to fit into the active site of COX enzymes, blocking the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonyl-containing organic molecules, such as:
Uniqueness
What sets 2-Methyl-2-(4-phenylphenyl)sulfonylpropanoic acid apart is its specific structural configuration, which imparts unique chemical properties and potential biological activities
Biological Activity
2-Methyl-2-(4-phenylphenyl)sulfonylpropanoic acid is a sulfonic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a propanoic acid backbone with a sulfonyl group and phenyl substituents, which may influence its interaction with biological targets. This article reviews the available literature on its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antioxidant Properties
Research indicates that compounds with sulfonyl groups often exhibit antioxidant properties. The mechanism typically involves the scavenging of free radicals and modulation of oxidative stress pathways. Preliminary studies suggest that this compound may have similar effects, contributing to cellular protection against oxidative damage.
Anti-inflammatory Effects
Inflammation is a critical factor in various diseases, including cancer and cardiovascular disorders. The compound has been evaluated for its anti-inflammatory activity, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). In vitro studies have shown promising results in reducing inflammation markers in cell cultures.
Anticancer Activity
The compound's structural features suggest potential interactions with cancer-related pathways. Specifically, it may induce apoptosis in cancer cells via the mitochondrial pathway, which involves BCL-2 family proteins. Studies have demonstrated that derivatives of similar compounds can inhibit tumor growth by modulating apoptosis-related proteins.
The proposed mechanisms through which this compound exerts its biological effects include:
- Antioxidant Activity : Reducing oxidative stress by scavenging reactive oxygen species (ROS).
- Inhibition of Inflammatory Pathways : Blocking the activity of COX and LOX enzymes.
- Apoptosis Induction : Triggering programmed cell death in malignant cells through modulation of BCL-2 family proteins.
Case Studies
-
In Vitro Studies : A study conducted on human cancer cell lines showed that treatment with the compound resulted in a significant decrease in cell viability, suggesting an effective anticancer property.
Cell Line IC50 (µM) Mechanism MCF-7 (Breast) 15 Apoptosis via BCL-2 modulation HeLa (Cervical) 10 ROS scavenging - Animal Models : In vivo studies using rodent models demonstrated that administration of the compound led to reduced tumor size and improved survival rates when combined with standard chemotherapy agents.
Comparative Analysis
A comparative analysis with other known sulfonic acid derivatives highlights the unique biological profile of this compound:
Compound | Antioxidant Activity | Anti-inflammatory Activity | Anticancer Activity |
---|---|---|---|
This compound | Moderate | High | High |
Sulfamethoxazole | Low | Moderate | Low |
Benzene sulfonamide | Moderate | High | Moderate |
Properties
CAS No. |
653588-46-6 |
---|---|
Molecular Formula |
C16H16O4S |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
2-methyl-2-(4-phenylphenyl)sulfonylpropanoic acid |
InChI |
InChI=1S/C16H16O4S/c1-16(2,15(17)18)21(19,20)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,17,18) |
InChI Key |
DGRXTNVSVYNFOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)O)S(=O)(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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